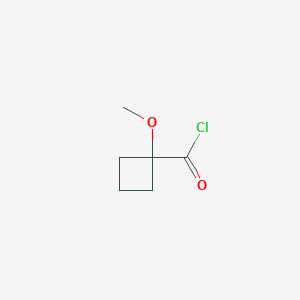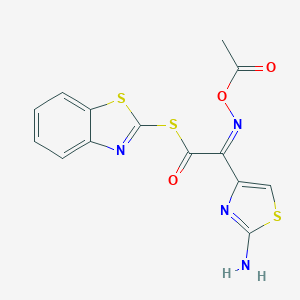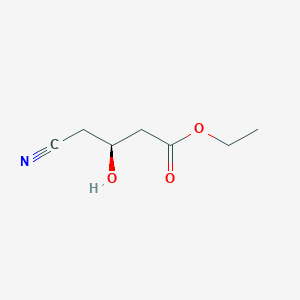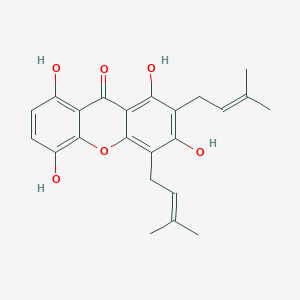
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PCP-OEt or 1-[1-(2-Phenylethyl)piperidin-4-yl]-1,2-epoxyethane hydrochloride. It is a white crystalline powder and is soluble in water.
Mechanism of Action
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in calcium influx into the cell and a decrease in the release of neurotransmitters. It also acts as an antagonist of ionotropic glutamate receptors and voltage-gated calcium channels.
Biochemical and Physiological Effects
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuronal damage. It has also been shown to have neuroprotective effects and can prevent neuronal death in certain conditions. Additionally, it has been shown to have analgesic effects and can reduce pain perception.
Advantages and Limitations for Lab Experiments
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It is also a useful tool in the study of ionotropic glutamate receptors and voltage-gated calcium channels. However, it has certain limitations. It is a toxic substance and must be handled with care. It is also expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the study of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride. One direction is the study of its effects on other neurotransmitter systems and receptors. Another direction is the development of new analogs that may have improved potency and selectivity. Additionally, the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Conclusion
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It has several biochemical and physiological effects and has potential as a treatment for neurological disorders. However, it has certain limitations and must be handled with care. The future directions for the study of this compound include the study of its effects on other neurotransmitter systems and receptors and the development of new analogs with improved potency and selectivity.
Synthesis Methods
The synthesis of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-phenethyl bromide in the presence of a base to form 1-(2-phenethyl)-4-piperidone. This intermediate is then reacted with cyclohexylmagnesium bromide to form 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-4-piperidone. The final step involves the reaction of this intermediate with hydrochloric acid to form piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride.
Scientific Research Applications
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the study of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and memory formation. It has also been used as a tool in the study of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Additionally, it has been used in the study of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
properties
CAS RN |
102180-21-2 |
|---|---|
Product Name |
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride |
Molecular Formula |
C19H36ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H35NO.ClH/c1-4-10-18(11-5-1)19(12-6-2-7-13-19)21-17-16-20-14-8-3-9-15-20;/h18H,1-17H2;1H |
InChI Key |
JOHZOOTYDOQHKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
Other CAS RN |
102180-21-2 |
synonyms |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
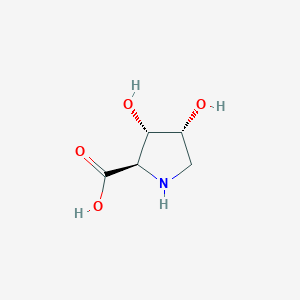
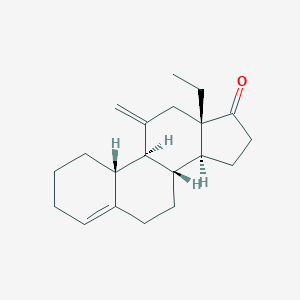
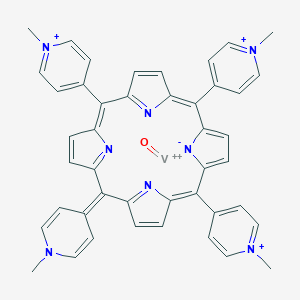
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
